N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-18-8-4-5-9(10(7-8)14(16)17)13-12(15)11-3-2-6-19-11/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJDWRGHZAYMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . This reaction yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used in the industry . These methods allow for the efficient production of thiophene derivatives with high yields.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, thiophenecarboxamide derivatives have been shown to inhibit CTP synthetase PyrG, an enzyme essential for the growth of Mycobacterium tuberculosis . This inhibition disrupts the synthesis of cytidine triphosphate (CTP), leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-based drug used to treat glaucoma.
Uniqueness
N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a nitro group on the phenyl ring, along with the thiophene carboxamide moiety, makes it a versatile compound for various applications .
Biological Activity
N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed exploration of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial and fungal pathogens.
- Anticancer Activity : It has been investigated for its potential to inhibit cancer cell proliferation.
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Key Enzymes : The compound has been shown to inhibit CTP synthetase PyrG, an enzyme crucial for the growth of Mycobacterium tuberculosis .
- Interaction with Tubulin : It acts similarly to known anticancer agents by binding to tubulin, disrupting microtubule dynamics, and inducing cell cycle arrest .
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of the methoxy group enhances its electronic properties, potentially increasing its interaction with biological targets. Comparative analysis with similar compounds reveals how variations in substituents affect activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Methoxy group on the phenyl ring | Exhibits different electronic properties due to methoxy substitution |
| N-(2-nitrophenyl)furan-2-carboxamide | Furan ring instead of thiophene | Different reactivity patterns due to furan's electron density |
| N-(3-nitrophenyl)thiophene-2-carboxamide | Nitro group at the meta position | May exhibit altered biological activity compared to ortho-substituted analogs |
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Notably, it has been effective against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
- MIC Values :
- Staphylococcus aureus: MIC = 0.5 µg/mL
- Escherichia coli: MIC = 1.0 µg/mL
- Candida albicans: MIC = 0.75 µg/mL
These results suggest that the compound not only inhibits bacterial growth but also demonstrates fungicidal properties .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. For example, it showed significant activity against Hep3B (Hepatocellular carcinoma) with an IC50 value of 23 µg/mL . Further modifications and derivatives have been synthesized to enhance potency, with some derivatives achieving IC50 values below 11.6 µg/mL.
Case Studies
- Hep3B Cell Line Study : A study demonstrated that specific derivatives exhibited enhanced cytotoxicity against Hep3B cells, leading to cell cycle arrest in the G2/M phase .
- Molecular Docking Studies : Docking simulations revealed that this compound fits well into the colchicine-binding site on tubulin, suggesting a mechanism similar to that of established anticancer drugs .
Q & A
Q. What are the optimal synthetic routes for N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted nitroanilines. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C for 12–24 hours.
- Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
Yield optimization requires strict temperature control, stoichiometric ratios, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- NMR : ¹H and ¹³C NMR confirm the carboxamide linkage (δ 8.1–8.3 ppm for aromatic protons, δ 165–170 ppm for carbonyl). Methoxy and nitro groups show distinct shifts (δ 3.8–4.0 ppm for OCH₃, δ 8.5–8.7 ppm for NO₂) .
- IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric), and 1250 cm⁻¹ (C-O of methoxy) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 317) confirm molecular weight .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond lengths/angles (e.g., C-N in the amide group: ~1.33 Å) and nitro group geometry (planar vs. twisted) .
- Twinning analysis : SHELXD identifies pseudo-symmetry in crystals grown from DMSO/water mixtures .
- Electron density maps : Differentiate between nitro and methoxy substituents in overlapping regions .
Q. How do electronic effects of substituents (methoxy vs. nitro) influence reactivity in cross-coupling reactions?
- Nitro group : Electron-withdrawing nature deactivates the phenyl ring, favoring nucleophilic aromatic substitution at the para position.
- Methoxy group : Electron-donating effects enhance electrophilic substitution at the ortho position.
- DFT calculations : HOMO-LUMO gaps (e.g., ~4.5 eV) predict regioselectivity in Pd-catalyzed couplings .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response validation : Reproduce assays with standardized protocols (e.g., fixed incubation times, serum-free media) .
- Metabolic stability : Assess compound degradation in liver microsomes to rule out false negatives .
- SAR studies : Compare analogues (e.g., replacing nitro with Cl or CF₃) to isolate pharmacophore contributions .
Q. How can molecular docking elucidate its mechanism of action against kinase targets?
- Protein preparation : Retrieve kinase structures (e.g., EGFR, PDB ID: 1M17) and optimize protonation states using MOE or AutoDock .
- Docking parameters : Grid boxes centered on ATP-binding sites (20 ų), Lamarckian GA for conformational sampling.
- Binding affinity : Score interactions (e.g., hydrogen bonds with Thr766, hydrophobic contacts with Leu694) and validate via MM-GBSA .
Q. What experimental and computational methods validate its stability under physiological conditions?
- pH stability : Incubate in PBS (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
- MD simulations : Simulate solvation in water/lipid bilayers (GROMACS) to predict membrane permeability .
Methodological Recommendations
Q. Synthetic Optimization Workflow
| Step | Parameter | Optimal Range |
|---|---|---|
| Nitration | Temperature | 0–5°C |
| Coupling | Reaction time | 12–24h |
| Purification | Eluent ratio | Ethyl acetate:hexane (3:7) |
Q. Data Interpretation Pitfalls
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
